3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a synthetic compound that belongs to the class of amide derivatives. Compounds with amide bonds are known for their wide range of biological activities, including anti-proliferative, anti-viral, antimalarial, general anesthetic, anti-inflammatory, and anti-microbial properties
Preparation Methods
The synthesis of 3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethoxy benzoylchloride in the presence of triethylamine . The reaction is carried out in dichloroethane at 0°C, followed by gradual warming to room temperature. The product is then purified using silica-gel column chromatography and recrystallized from methanol .
Chemical Reactions Analysis
3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyrimidine ring.
Scientific Research Applications
3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of novel drugs due to its potential biological activities.
Biological Studies: It is employed in studies investigating anti-inflammatory, anti-microbial, and anti-proliferative properties.
Chemical Biology: The compound serves as a scaffold for the development of new chemical probes and tools for studying biological processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: This compound has a similar structure but with a benzamide group instead of a propanamide group.
3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide: This compound contains a thiazole ring instead of a pyrimidine ring.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has a pyrimidine ring and exhibits similar biological activities.
Properties
Molecular Formula |
C15H18N4O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C15H18N4O4S/c1-2-23-11-8-14(20)18-12-4-6-13(7-5-12)24(21,22)19-15-16-9-3-10-17-15/h3-7,9-10H,2,8,11H2,1H3,(H,18,20)(H,16,17,19) |
InChI Key |
VJLODHNLFAOFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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